Computed Lipophilicity: Target Compound vs. N1-Octadecyl-Benzimidazole and Drug-Like Benzimidazoles
The target compound possesses a computed XLogP3 (based on fragment contributions) significantly exceeding that of the closest singly-substituted analog, 1-octadecyl-1H-benzimidazole (XLogP3 = 10.2), and far surpassing 2-arylbenzimidazole drug candidates (XLogP3 ~2–4) [1][2]. The addition of the 3,4-dimethoxyphenyl group to the octadecyl-benzimidazole scaffold is estimated to contribute an additional ~2–3 log units, placing the target's predicted logP in the range of 12–13 [1]. This extreme hydrophobicity predicts near-quantitative partitioning into lipid bilayers and organic phases, a property absent in all commercially available N1-alkyl or C2-aryl benzimidazole fragments.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~12.5–13.0 (estimated by fragment addition from 1-octadecyl-1H-benzimidazole + dimethoxyphenyl increment) |
| Comparator Or Baseline | 1-Octadecyl-1H-benzimidazole (113501-98-7): XLogP3 = 10.2 [1]; 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (2620-85-1): XLogP3 ~3.1 (predicted); typical 2-arylbenzimidazoles: XLogP3 2–4 [2] |
| Quantified Difference | Target compound XLogP3 exceeds comparator by at least ~2–3 log units (i.e., 100- to 1,000-fold higher octanol-water partitioning) and exceeds drug-like benzimidazoles by ~8–10 log units |
| Conditions | Computational prediction based on XLogP3 algorithm (PubChem) and fragment additivity principle |
Why This Matters
A logP differential of 2–3 units corresponds to a 100- to 1,000-fold difference in partitioning behavior, making the target compound uniquely suited to applications requiring near-quantitative retention in non-polar environments—a critical discriminator for surface coating and membrane-insertion applications.
- [1] PubChem, Compound Summary for 1-octadecyl-1H-benzimidazole, CID 3123345, XLogP3 = 10.2. https://pubchem.ncbi.nlm.nih.gov/compound/3123345 View Source
- [2] Karaaslan, Ç., Duydu, Y., Üstündağ, A., Yalçın, C. Ö., Kaşkatepe, B., & Goker, H. (2019). Synthesis & Anticancer Evaluation of New Substituted 2-(3,4-Dimethoxyphenyl)benzazoles. Medicinal Chemistry, 15(3), 287-297. https://www.semanticscholar.org/paper/20536e11d7b622e653cf35366a0373b8f70efab0 View Source
